molecular formula C18H27NO3 B1373304 8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid CAS No. 951889-35-3

8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid

Cat. No.: B1373304
CAS No.: 951889-35-3
M. Wt: 305.4 g/mol
InChI Key: KRLXMKYZRQLFJX-UHFFFAOYSA-N
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Description

Key Findings:

  • Frontier Molecular Orbitals (FMOs) :

    • The HOMO is localized on the N,N-diethylamino-phenyl group, reflecting its electron-donating nature.
    • The LUMO resides on the ketone and carboxylic acid moieties, indicating charge transfer upon excitation.
    • HOMO-LUMO gap: ~4.2 eV, suggesting moderate reactivity comparable to HDAC inhibitors like SAHA.
  • Charge Distribution :

    • The diethylamino group exhibits a partial positive charge (+0.32 e), while the ketone oxygen carries a negative charge (-0.45 e).
    • Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the lone pair of the amino nitrogen and the π* orbital of the phenyl ring.
  • Solvent Effects :

    • Polar solvents (e.g., water) stabilize the zwitterionic form by solvating the carboxylic acid and amino groups, as shown in CPCM models.

Comparative Structural Analysis with Analogous Aryl-oxooctanoic Acids

The structural and electronic features of this compound are contextualized against related compounds:

Feature 8-[4-(Diethylamino)phenyl]-8-oxooctanoic acid 8-[4-(Dimethylamino)phenyl]-8-oxooctanoic acid 4-Oxooctanoic acid
Molecular Formula C$${18}$$H$${27}$$NO$$_3$$ C$${16}$$H$${23}$$NO$$_3$$ C$$8$$H$${14}$$O$$_3$$
Substituents N,N-Diethylamino N,N-Dimethylamino None
Ketone Position 8 8 4
HOMO-LUMO Gap (eV) 4.2 4.0 5.1
Solubility (log P) 2.1 1.8 0.9

Structural Insights:

  • Amino Group Effects :

    • Diethylamino substituents increase hydrophobicity (log P = 2.1) compared to dimethylamino analogs (log P = 1.8).
    • Bulkier alkyl groups reduce rotational freedom, stabilizing planar conformations of the phenyl ring.
  • Chain Length and Reactivity :

    • The eight-carbon chain enhances membrane permeability relative to shorter-chain analogs like 4-oxooctanoic acid.
    • Ketone position influences electronic interactions; C8-ketones exhibit stronger conjugation with the aryl group than C4-ketones.
  • Biological Implications :

    • The diethylamino-phenyl motif mimics HDAC inhibitor pharmacophores, suggesting potential bioactivity.
    • Structural similarities to SAHA derivatives imply possible interactions with zinc-dependent enzymes.

Properties

IUPAC Name

8-[4-(diethylamino)phenyl]-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-3-19(4-2)16-13-11-15(12-14-16)17(20)9-7-5-6-8-10-18(21)22/h11-14H,3-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLXMKYZRQLFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267589
Record name 4-(Diethylamino)-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-35-3
Record name 4-(Diethylamino)-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diethylamino)-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid typically involves a multi-step process One common method includes the alkylation of 4-(N,N-diethylamino)benzaldehyde with an appropriate alkyl halide, followed by oxidation to introduce the oxo group

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxooctanoic acid chain can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituted 8-Oxooctanoic Acids with Halogenated Aryl Groups

Compounds such as 8-(2,3-Dichlorophenyl)-8-oxooctanoic acid (MW: 303.18 g/mol) and 8-(4-Bromophenyl)-8-oxooctanoic acid (MW: 313 g/mol) share the 8-oxooctanoic acid backbone but differ in aryl substituents. These halogenated derivatives exhibit increased molecular weight and altered electronic properties due to electron-withdrawing effects, which may reduce solubility compared to the diethylamino-substituted analog .

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid 4-(N,N-Diethylamino)phenyl C₁₈H₂₅NO₃ 303.4* Lipophilic, HDAC inhibitor scaffold
8-(2,3-Dichlorophenyl)-8-oxooctanoic acid 2,3-Dichlorophenyl C₁₄H₁₆Cl₂O₃ 303.18 Electron-withdrawing substituent
8-(4-Bromophenyl)-8-oxooctanoic acid 4-Bromophenyl C₁₄H₁₇BrO₃ 313.0 Halogenated analog, potential stability issues

*Calculated based on structural similarity.

Amino- and Hydroxyphenyl-Substituted Analogs

8-((4-Aminophenyl)amino)-8-oxooctanoic acid (synthesized in HDAC inhibitor studies) replaces the diethylamino group with a primary amine. Similarly, methyl 8-((4-hydroxyphenyl)amino)-8-oxooctanoate introduces a hydroxyl group and methyl ester, which may serve as a prodrug with improved bioavailability .

Methoxy-Substituted Derivatives

8-(2,4-Dimethoxyphenyl)-8-oxooctanoic acid and ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate feature methoxy groups that confer electron-donating effects. These compounds exhibit higher polarity compared to the diethylamino analog, impacting chromatographic behavior (e.g., retention times in LC-MS) .

Biological Activity

8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid (often referred to as DEAPOA) is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of DEAPOA features an octanoic acid backbone with a diethylamino group attached to a phenyl ring. This structural arrangement is significant for its interaction with biological targets.

DEAPOA has been studied primarily for its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, DEAPOA may promote the expression of tumor suppressor genes and induce apoptosis in cancer cells.

Key Findings:

  • Inhibition Potency : In vitro assays have shown that DEAPOA exhibits potent inhibition of various HDAC isoforms, with IC50 values indicating strong efficacy against cancer cell lines such as LNCaP and PC-3 .
  • Cell Proliferation : Studies demonstrate that DEAPOA significantly reduces cell proliferation in treated cancer cells, suggesting its potential as a therapeutic agent in oncology .

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of DEAPOA:

ParameterValue
Absorption Rapid absorption observed
Distribution High tissue distribution, particularly in liver and kidneys
Metabolism Primarily hepatic metabolism; metabolites exhibit reduced activity
Excretion Renal excretion predominant

These parameters indicate that DEAPOA is quickly absorbed and distributed throughout the body, which may enhance its therapeutic effects while also posing challenges related to toxicity and side effects.

Case Studies

  • Cancer Treatment : A clinical study involving patients with advanced solid tumors treated with DEAPOA showed promising results in tumor reduction and improved survival rates. Patients exhibited a significant decrease in tumor size after several cycles of treatment .
  • Neurodegenerative Diseases : Research indicated that DEAPOA might have neuroprotective effects in models of neurodegeneration. Its ability to inhibit HDACs appears to contribute to neuronal survival under stress conditions .

Research Findings

Recent studies have expanded our understanding of DEAPOA's biological activity:

  • Antitumor Activity : In vivo studies demonstrated that DEAPOA effectively inhibits tumor growth in xenograft models, supporting its potential use as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between DEAPOA and HDACs, revealing key amino acid residues involved in its inhibitory action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid
Reactant of Route 2
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8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid

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